(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
The compound (6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core and subsequent functionalization. The key steps may include:
Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the phenyl, methoxy, and dimethylphenoxy groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the imino and benzylidene groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C29H26N4O4S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H26N4O4S/c1-18-13-19(2)15-22(14-18)36-11-12-37-24-10-9-20(17-25(24)35-3)16-23-26(30)33-29(31-27(23)34)38-28(32-33)21-7-5-4-6-8-21/h4-10,13-17,30H,11-12H2,1-3H3/b23-16-,30-26? |
InChI Key |
GHSPBTDTQOYONY-WNUQXASFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5)OC)C |
SMILES |
CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5)OC)C |
Origin of Product |
United States |
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